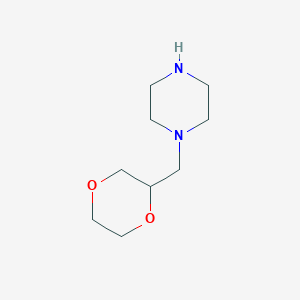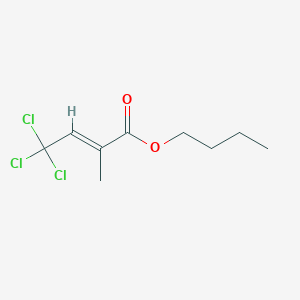
Butyl 2-methyl-4,4,4-trichlorobut-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 2-methyl-4,4,4-trichlorobut-2-enoate: is an organic compound with the molecular formula C9H13Cl3O2 and a molecular weight of 259.56 g/mol This compound is a butyl ester derivative of 2-butenoic acid, featuring three chlorine atoms attached to the terminal carbon of the butenoate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Butyl 2-methyl-4,4,4-trichlorobut-2-enoate typically involves the esterification of 2-butenoic acid with butanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
2-Butenoic acid+ButanolCatalystButyl 2-methyl-4,4,4-trichlorobut-2-enoate+Water
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions, such as temperature and pressure, are crucial to achieving high-quality products.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Butyl 2-methyl-4,4,4-trichlorobut-2-enoate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions may lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like hydroxide ions, amines, or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as hydroxide ions, amines, thiols, typically in polar solvents.
Major Products:
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Alcohols or alkanes.
Substitution: Corresponding substituted products depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Butyl 2-methyl-4,4,4-trichlorobut-2-enoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic chemistry.
Biology and Medicine: In biological research, this compound may be used to study enzyme-catalyzed reactions involving ester hydrolysis. It can also serve as a model compound for investigating the effects of halogenated esters on biological systems.
Industry: The compound finds applications in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its reactivity and stability make it suitable for use in various industrial processes.
Mecanismo De Acción
The mechanism of action of Butyl 2-methyl-4,4,4-trichlorobut-2-enoate involves its interaction with nucleophiles or electrophiles, depending on the reaction conditions. The presence of three chlorine atoms on the terminal carbon enhances its electrophilic character, making it susceptible to nucleophilic attack. This property is exploited in various chemical reactions to achieve desired transformations.
Comparación Con Compuestos Similares
- Butyl 4,4,4-trichloro-2-methylbutanoate
- Butyl 2-methyl-4,4,4-trichlorobutanoate
- Butyl 4,4,4-trichloro-2-butenoate
Uniqueness: Butyl 2-methyl-4,4,4-trichlorobut-2-enoate is unique due to the presence of a double bond in the butenoate group, which imparts distinct reactivity compared to its saturated counterparts. The double bond allows for additional reactions such as hydrogenation and polymerization, expanding its utility in synthetic applications.
Propiedades
Número CAS |
97993-74-3 |
|---|---|
Fórmula molecular |
C9H13Cl3O2 |
Peso molecular |
259.6 g/mol |
Nombre IUPAC |
butyl 4,4,4-trichloro-2-methylbut-2-enoate |
InChI |
InChI=1S/C9H13Cl3O2/c1-3-4-5-14-8(13)7(2)6-9(10,11)12/h6H,3-5H2,1-2H3 |
Clave InChI |
YKQFRTQUUWZPEP-UHFFFAOYSA-N |
SMILES isomérico |
CCCCOC(=O)/C(=C/C(Cl)(Cl)Cl)/C |
SMILES |
CCCCOC(=O)C(=CC(Cl)(Cl)Cl)C |
SMILES canónico |
CCCCOC(=O)C(=CC(Cl)(Cl)Cl)C |
| 97993-74-3 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


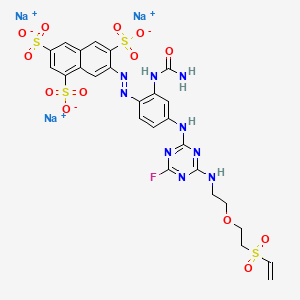
![1H-Pyrrolo[2,3-b]pyridine, 1-[2-(4-morpholinyl)ethyl]-](/img/structure/B1624710.png)
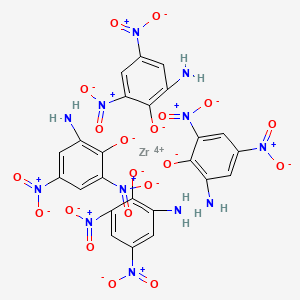


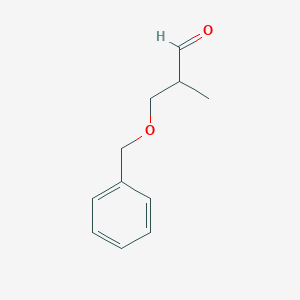
![6-Quinazolinol, 4-[(3-chlorophenyl)amino]-7-methoxy-](/img/structure/B1624716.png)
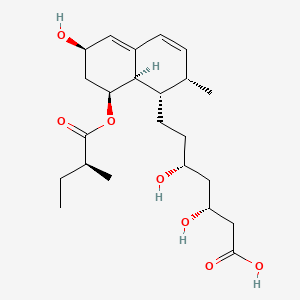
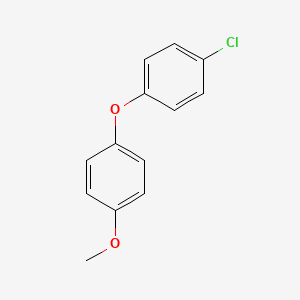
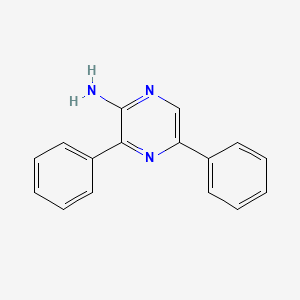
![(2E,5E)-3-benzyl-2-(4-methoxyphenylimino)-5-(3-methylbenzo[d]thiazol-2(3H)-ylidene)thiazolidin-4-one](/img/structure/B1624720.png)
![2-{4-[2-(1H-Imidazol-1-yl)ethoxy]phenyl}ethan-1-ol](/img/structure/B1624726.png)
![6-(3-(6-Methylpyridin-2-yl)-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1624727.png)
